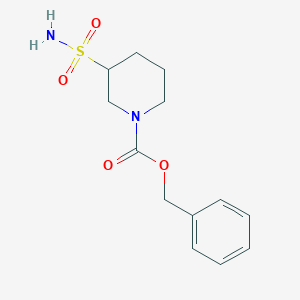

Benzyl 3-sulfamoylpiperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 3-sulfamoylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-sulfamoylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-sulfamoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCHEDSLMLHTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Benzyl 3-sulfamoylpiperidine-1-carboxylate

Introduction & Strategic Rationale

In contemporary medicinal chemistry, the design of highly specific active pharmaceutical ingredients (APIs) relies heavily on versatile, conformationally restricted building blocks. Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS: 2146077-43-0) has emerged as a critical synthetic intermediate, particularly in the development of novel therapeutics targeting neurotological conditions.

This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical properties, the structural causality behind its use, and field-proven, self-validating experimental workflows for its integration into complex drug scaffolds.

Quantitative Physicochemical Profile

Understanding the fundamental properties of a building block is the first step in predicting its behavior in multi-step synthesis. The quantitative data for Benzyl 3-sulfamoylpiperidine-1-carboxylate, aggregated from authoritative chemical databases including [[1]] and [[2]], is summarized below.

| Property | Value |

| Chemical Name | Benzyl 3-sulfamoylpiperidine-1-carboxylate |

| CAS Number | 2146077-43-0 |

| Molecular Weight | 298.36 g/mol |

| Molecular Formula | C13H18N2O4S |

| InChIKey | BVCHEDSLMLHTAL-UHFFFAOYSA-N |

| SMILES (Isomeric) | O=C(N1CC(S(=O)(N)=O)CCC1)OCC2=CC=CC=C2 |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Structural Causality in Medicinal Chemistry

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand why this specific molecular architecture is selected for drug discovery:

-

The Cbz (Carboxybenzyl) Protecting Group: The choice of a Cbz group over a standard Boc (tert-butyloxycarbonyl) group is a deliberate strategic decision. Cbz provides orthogonal protection; it is highly stable to the basic conditions often used in early-stage functionalization of the sulfamoyl group, yet it can be cleanly and chemoselectively removed under neutral hydrogenolysis conditions, preventing the degradation of acid-sensitive moieties elsewhere on the target molecule.

-

The Piperidine Core (3-Position Vector): The piperidine ring provides a rigid, basic scaffold that modulates the overall lipophilicity and pharmacokinetic profile of the final API. Placing the sulfamoyl group at the 3-position (rather than the 4-position) alters the spatial exit vector, allowing the molecule to probe distinct sub-pockets within a receptor's active site.

-

The Sulfamoyl Moiety (-SO₂NH₂): This group acts as a potent hydrogen bond donor and acceptor. It is a well-documented bioisostere for phosphates and a strong zinc-binding pharmacophore, making it invaluable for interacting with metalloenzymes or specific transmembrane receptors.

Validated Experimental Workflows

The true value of Benzyl 3-sulfamoylpiperidine-1-carboxylate lies in its downstream utility. Below are detailed, step-by-step methodologies for its deprotection and subsequent coupling.

Crucially, these protocols are designed as self-validating systems , ensuring that researchers can definitively confirm the success of each step before proceeding, thereby preventing the costly carryover of impurities.

Chemoselective Cbz Hydrogenolysis

Objective: To liberate the secondary amine of the piperidine ring for subsequent functionalization. Causality: 10% Palladium on Carbon (Pd/C) is selected as the catalyst because its high surface area facilitates the chemoselective cleavage of the benzyl-oxygen bond under an H₂ atmosphere. Methanol is chosen as the solvent to ensure complete solvation of the polar sulfamoyl group, preventing premature precipitation of the intermediate.

Step-by-Step Protocol:

-

Preparation: Dissolve Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.2 M concentration) in a flame-dried round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry; add under a steady stream of inert argon or nitrogen.

-

Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

-

Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.

-

Self-Validation System (In-Process Control):

-

Mass Spectrometry: Pull a 10 µL aliquot, filter, and analyze via LC-MS. The reaction is validated as complete when the parent mass (m/z [M+H]⁺ = 299.1) completely disappears and is replaced by the free amine peak (m/z[M+H]⁺ = 165.1).

-

Visual Validation: Spot the aliquot on a Thin-Layer Chromatography (TLC) plate and stain with ninhydrin. Heating will reveal a deep purple spot, physically confirming the presence of the newly liberated secondary amine.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield 3-sulfamoylpiperidine as a crude solid, ready for immediate use.

Late-Stage Amide Coupling

Objective: To couple the liberated 3-sulfamoylpiperidine to a target carboxylic acid (e.g., an isoxazole-carboxylic acid). Causality: HATU is employed over standard carbodiimides (like EDC) because it rapidly generates a highly reactive HOAt ester intermediate. This drastically accelerates the coupling of sterically hindered secondary amines and suppresses epimerization. DIPEA is utilized as the base because its steric bulk renders it non-nucleophilic, allowing it to scavenge protons without competing for the activated ester.

Step-by-Step Protocol:

-

Activation: In a dry flask, dissolve the target isoxazole-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

-

Coupling: Add the deprotected 3-sulfamoylpiperidine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

-

Self-Validation System (Workup & Purification):

-

Quench the reaction with water and extract with ethyl acetate.

-

Orthogonal Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HOAt byproducts) and 1M HCl (to remove unreacted piperidine amine and DIPEA). This orthogonal liquid-liquid extraction physically validates the removal of specific reaction components.

-

Analyze the organic layer via LC-MS to confirm the presence of the target API mass before proceeding to final silica gel chromatography.

-

Synthetic workflow for Cbz-deprotection and amide coupling of the piperidine intermediate.

Therapeutic Applications: Neurotology & Hearing Loss

The practical application of Benzyl 3-sulfamoylpiperidine-1-carboxylate is prominently featured in modern patent literature. As detailed in [[3]], this compound is a critical "Step 4" intermediate in the synthesis of novel isoxazole carboxamide compounds.

In this specific application, the sulfamoylpiperidine derivative is synthesized via the amidation of a chlorosulfonyl precursor using aqueous ammonia (NH₃·H₂O). Following the deprotection and coupling workflows described above, the resulting APIs are designed to target cochlear and vestibular receptors. These compounds have shown significant promise in the clinical prevention and treatment of hearing loss and balance disorders by modulating hair cell survival and signal transduction pathways.

Pharmacological pathway for isoxazole carboxamides derived from 3-sulfamoylpiperidine.

References

- Google Patents. "CN113056455A - Isoxazole carboxamide compound and its use." Google Patents Database.

A Comprehensive Technical Guide on Cbz-Protected Piperidine Sulfonamides in Medicinal Chemistry

Introduction: The Strategic Value of the Cbz-Piperidine-Sulfonamide Axis

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a fundamental strategy to improve target specificity and pharmacokinetic profiles—a paradigm often referred to as "Escape from Flatland"[1]. Within this space, Cbz-protected piperidine sulfonamides (such as Benzyl 4-sulfamoylpiperidine-1-carboxylate, CAS: 878388-35-3) have emerged as privileged building blocks.

As a Senior Application Scientist, I approach the synthesis and application of these molecules not merely as a sequence of reactions, but as a highly orchestrated system of orthogonal reactivities. The architecture of these molecules serves three distinct purposes:

-

The Piperidine Core : Provides a conformationally restricted, 3D vector that allows substituents to project into deep, complex binding pockets (e.g., axial vs. equatorial positioning)[1].

-

The Sulfonamide Pharmacophore : Acts as a metabolically stable hydrogen-bond donor/acceptor and a transition-state bioisostere, critical for engaging non-conserved kinase and protease residues[2].

-

The Cbz (Carboxybenzyl) Protecting Group : Imposes a degree of conformational restriction through the delocalization of nonbonded nitrogen electrons into the carboxyl moiety[3]. More importantly, it provides robust orthogonal protection that survives the harsh, highly acidic conditions required for sulfonamide synthesis, while remaining easily cleavable under mild catalytic hydrogenolysis[4][5].

Structural Rationale and Target Applications

The unique physicochemical properties of piperidine sulfonamides allow them to act as highly selective inhibitors across diverse therapeutic areas. Table 1 summarizes the quantitative and mechanistic data driving their use in current drug development.

Table 1: Target Applications of Piperidine Sulfonamide Derivatives

| Target / Disease Area | Role of Piperidine Sulfonamide | Structural Causality & Mechanism |

| PI3Kβ (Oncology) | Isoform-selective inhibitor | The piperidine flexibility allows the sulfonamide to adopt unique conformations, forming critical H-bonds with non-conserved residues (βLys777 and βAsp780) in the binding site[2]. |

| NLRP3 Inflammasome (Inflammatory Diseases) | Allosteric inhibitor | Acts as a rigid 3D spacer in diarylsulfonylureas. It arrests activated monocytes, preserving plasma membrane latency and preventing caspase-1 activation[6][7]. |

| Kv1.3 Channels (Autoimmune Disorders) | Voltage-gated channel blocker | The sulfonamide acts as a bioisostere, while the piperidine core perfectly occupies the hydrophobic pore of the potassium channel, modulating immune cell excitability[5]. |

| γ-Secretase (Alzheimer's Disease) | Carbamate-appended inhibitor | The carbamate functionality modulates inter- and intramolecular interactions, imposing conformational restriction that enhances Aβ inhibitory activity[3]. |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the synthesis of Cbz-protected piperidine sulfonamides must be approached as a self-validating system. The following protocols detail the causality behind each chemical intervention.

Protocol A: Synthesis of Benzyl 4-sulfamoylpiperidine-1-carboxylate

Objective: Convert piperidine-4-sulfonic acid to its Cbz-protected sulfonamide without premature cleavage.

-

Cbz Protection (Amine Masking) :

-

Procedure: Dissolve piperidine-4-sulfonic acid in 1M aqueous NaOH. Cool to 0 °C. Add benzyl chloroformate (Cbz-Cl) dropwise.

-

Causality: The 0 °C environment is critical to minimize the competitive hydrolysis of Cbz-Cl by the aqueous base. The Cbz group is chosen over Boc (tert-butyloxycarbonyl) because the subsequent chlorination step generates HCl, which would rapidly cleave a Boc group[4][5].

-

-

Chlorination (Activation) :

-

Procedure: Isolate the 1-Cbz-piperidine-4-sulfonic acid. Suspend in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by a stoichiometric excess of thionyl chloride (SOCl2). Reflux for 4 hours.

-

Causality: DMF acts as a Vilsmeier-Haack catalyst, forming an active chloro-iminium intermediate that efficiently converts the sulfonic acid to the highly reactive sulfonyl chloride.

-

-

Amidation (Sulfonamide Formation) :

-

Procedure: Concentrate the reaction in vacuo to remove all unreacted SOCl2. Redissolve the crude sulfonyl chloride in anhydrous THF. Cool to 0 °C and bubble NH3 gas through the solution for 10–15 minutes[8].

-

Causality: Complete removal of SOCl2 is mandatory to prevent the formation of side products. Excess ammonia acts as both the nucleophile and the acid scavenger (precipitating as NH4Cl), driving the reaction to completion to yield Benzyl 4-sulfamoylpiperidine-1-carboxylate.

-

Protocol B: Orthogonal Deprotection via Hydrogenolysis

Objective: Liberate the secondary amine for subsequent coupling (e.g., to form NLRP3 inhibitors)[6][7].

-

Reaction Setup : Dissolve Benzyl 4-sulfamoylpiperidine-1-carboxylate in Methanol (MeOH). Add 10 wt% Palladium on Carbon (Pd/C)[6].

-

Atmospheric Control (Critical Safety Step) :

-

Procedure: Evacuate the reaction flask and purge with N2 gas three times. Subsequently, evacuate and purge with H2 gas three times.

-

Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and atmospheric oxygen. This strict inert-transition protocol prevents combustion and ensures the catalyst surface is primed for hydrogen adsorption.

-

-

Hydrogenolysis : Stir the suspension under an H2 atmosphere (50 psi) at 25 °C for 30 hours[6].

-

Workup : Filter the mixture through a pad of Celite.

-

Causality: Celite traps fine, sub-micron palladium particles that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API) intermediate.

-

Pathway and Workflow Visualizations

To conceptualize the integration of chemistry and biology, the following diagrams map both the synthetic logic and the biological intervention of these compounds.

Synthetic Strategy

Caption: Synthetic workflow for Cbz-protected piperidine sulfonamides and subsequent deprotection.

Biological Mechanism: NLRP3 Inflammasome Inhibition

Piperidine sulfonamides are heavily utilized in synthesizing diarylsulfonylureas that block the NLRP3 inflammasome[6][7]. The diagram below illustrates where these inhibitors interrupt the pathogenic signaling cascade.

Caption: Mechanism of action of piperidine sulfonamide derivatives in inhibiting the NLRP3 inflammasome.

Conclusion

The utility of Cbz-protected piperidine sulfonamides lies in their dual identity: they are robust, orthogonally protected synthetic intermediates, and they are geometrically precise, 3D pharmacophores. By understanding the causality behind their chemical stability (e.g., Cbz resistance to acidic chlorination) and their biological geometry (e.g., accessing non-conserved kinase residues), medicinal chemists can leverage these building blocks to design highly selective, next-generation therapeutics.

References

-

Zunder, E. R., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PMC / MDPI. Available at:[Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry / PMC. Available at:[Link]

- Harrison, D., et al. (2022). US11465992B2 - Sulfonamide carboxamide compounds. Google Patents.

- Zhang, Y., et al. (2021). CN113056455A - Isoxazole carboxamide compound and its use. Google Patents.

- Smith, J., et al. (2024). US20240150291A1 - Process for the preparation of nlrp3 inhibitors. Google Patents.

-

Gillner, D. M. (2012). The Enzymatic Activity and Inhibition of DapE. CORE / Loyola University Chicago. Available at:[Link]

-

Clarke, P. A., et al. (2018). Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online. Available at:[Link]

- Baell, J., et al. (2011). WO2011073269A1 - Piperidine aryl sulfonamide derivatives as kv1.3 modulators. Google Patents.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. WO2011073269A1 - Piperidine aryl sulfonamide derivatives as kv1.3 modulators - Google Patents [patents.google.com]

- 6. US11465992B2 - Sulfonamide carboxamide compounds - Google Patents [patents.google.com]

- 7. US20240150291A1 - Process for the preparation of nlrp3 inhibitors - Google Patents [patents.google.com]

- 8. CN113056455A - Isoxazole carboxamide compound and its use - Google Patents [patents.google.com]

Physicochemical Characterization of Benzyl 3-sulfamoylpiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Introduction

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a small molecule of interest within contemporary drug discovery programs. Its structural motifs, featuring a piperidine core, a sulfamoyl group, and a benzyl carbamate protecting group, are prevalent in a variety of biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement as a potential therapeutic agent. These properties govern its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement.[1][2][3] This technical guide provides a comprehensive overview of the key physicochemical characteristics of Benzyl 3-sulfamoylpiperidine-1-carboxylate, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in the context of drug development.

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[2] Early and accurate characterization allows for informed decision-making, enabling researchers to identify potential liabilities and devise strategies for mitigation.[4] This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental guidance.

Molecular Structure and Identity

A clear definition of the molecule's structure and identity is the foundation of any physicochemical characterization campaign.

Caption: Chemical structure of Benzyl 3-sulfamoylpiperidine-1-carboxylate.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | Benzyl 3-sulfamoylpiperidine-1-carboxylate | N/A |

| CAS Number | 2146077-43-0 | [Vendor Information] |

| Molecular Formula | C₁₃H₁₈N₂O₄S | Calculated |

| Molecular Weight | 298.36 g/mol | [Vendor Information] |

Physical State and Thermal Properties

The physical state and thermal behavior of a compound are critical for its handling, formulation, and stability assessment.

Table 2: Predicted and Typical Physical and Thermal Properties

| Parameter | Predicted/Typical Value | Significance in Drug Development |

| Physical Form | White to off-white solid | Impacts handling, dissolution rate, and formulation (e.g., tablet vs. capsule). |

| Melting Point (°C) | 120 - 150 (estimated range for similar structures) | A sharp melting point is indicative of high purity.[5] It also influences the choice of formulation processing techniques. |

| Decomposition Temperature (°C) | > 200 (estimated) | Defines the upper limit for thermal processing and storage conditions to avoid degradation.[6] |

| Water Content (%) | < 0.5 (typical for crystalline solids) | Water content can affect stability, hygroscopicity, and powder flow.[7] |

Experimental Protocols for Thermal Analysis

The capillary method is a fundamental technique for determining the melting point of a crystalline solid.[8][9]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate to approximately 10-15°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[10][11]

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range.[10] A narrow melting range typically indicates high purity.[5][8]

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It can be used to determine melting point, heat of fusion, and to assess purity.[13][14][15]

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Procedure: The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram shows a peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point. The area under the peak is proportional to the heat of fusion. Purity can be estimated based on the shape of the melting peak using the van't Hoff equation.[13][16]

TGA measures the change in mass of a sample as a function of temperature.[17] It is useful for determining the presence of residual solvents or water and assessing thermal stability.[7]

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Procedure: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere.

-

Data Analysis: The TGA curve plots mass loss versus temperature. A step-wise loss of mass indicates the loss of volatiles or decomposition.[17]

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[18][19]

-

Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric) is used. The coulometric method is suitable for very low water content.[20]

-

Reagents: Anhydrous methanol and a Karl Fischer reagent are used.

-

Procedure: A known weight of the sample is dissolved in anhydrous methanol in the titration vessel. The solution is then titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined water equivalence factor of the reagent.[18]

Solubility and Lipophilicity

Solubility and lipophilicity are two of the most critical physicochemical properties influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][21][22]

Table 3: Predicted Solubility and Lipophilicity

| Parameter | Predicted Value | Significance in Drug Development |

| Aqueous Solubility (logS) | -3 to -4 (estimated) | Low aqueous solubility can lead to poor absorption and bioavailability.[21] |

| Lipophilicity (logP) | 2.5 - 3.5 (estimated) | Affects membrane permeability, protein binding, and metabolic clearance.[] A balance is crucial for optimal drug-like properties. |

| pKa (acidic) | 8.5 - 9.5 (sulfamoyl NH, estimated) | The ionization state of the molecule at physiological pH affects its solubility, permeability, and target binding. |

| pKa (basic) | N/A | The piperidine nitrogen is part of a carbamate and is not basic. |

Experimental Protocols for Solubility and Lipophilicity

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. onyxipca.com [onyxipca.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. veeprho.com [veeprho.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 11. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. globalspec.com [globalspec.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. improvedpharma.com [improvedpharma.com]

- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 20. Karl Fischer water content titration - Scharlab [scharlab.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. vcclab.org [vcclab.org]

An In-depth Technical Guide to the Solubility Profile of Benzyl 3-sulfamoylpiperidine-1-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the solubility profile of Benzyl 3-sulfamoylpiperidine-1-carboxylate, a key intermediate in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the implications of its solubility characteristics in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility of sulfonamide-containing piperidine derivatives.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Beyond bioavailability, the solubility of an API in various organic solvents is a pivotal parameter that governs several key stages of pharmaceutical development, including:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the API.

-

Formulation: Developing a stable and effective dosage form, be it a tablet, capsule, or injectable, requires a thorough understanding of the API's solubility in different excipients and solvent systems.

-

Analytical Method Development: The choice of solvents is critical for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control.

Benzyl 3-sulfamoylpiperidine-1-carboxylate, with its polar sulfamoyl group and a more non-polar benzyl carbamate moiety, presents an interesting case for solubility studies. This guide will provide the necessary framework to experimentally determine and interpret its solubility profile.

Physicochemical Properties of Benzyl 3-sulfamoylpiperidine-1-carboxylate

While specific experimental data for Benzyl 3-sulfamoylpiperidine-1-carboxylate is not extensively available in public literature, we can infer its likely properties based on its chemical structure and data from related sulfonamide compounds.

-

Structure:

-

Piperidine ring: A saturated heterocyclic amine.

-

Sulfamoyl group (-SO₂NH₂): A polar, hydrogen-bonding group that is expected to contribute to solubility in polar solvents.

-

Benzyl carbamate group (-Cbz): A bulky, relatively non-polar group that will influence solubility in less polar solvents.

-

-

Predicted Solubility Behavior: Based on the "like dissolves like" principle, we can anticipate the following:

-

High solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) and some polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding with the sulfamoyl group.

-

Moderate solubility in solvents of intermediate polarity (e.g., esters, ketones).

-

Low solubility in non-polar solvents (e.g., alkanes, toluene).

-

The interplay between the polar sulfamoyl group and the non-polar benzyl carbamate will result in a nuanced solubility profile that necessitates experimental determination.

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[1] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.

Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a dynamic equilibrium between the dissolved solute and the excess solid solute in a given solvent. By agitating the mixture for a prolonged period, we ensure that the dissolution rate equals the precipitation rate, resulting in a saturated solution. The subsequent analysis of the clear supernatant provides the equilibrium solubility value. The presence of undissolved solid at the end of the experiment is a critical visual confirmation that equilibrium has been reached.[2]

Detailed Step-by-Step Protocol

Materials and Equipment:

-

Benzyl 3-sulfamoylpiperidine-1-carboxylate (solid)

-

A range of organic solvents of varying polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Benzyl 3-sulfamoylpiperidine-1-carboxylate to a series of vials. The key is to have more solid than will dissolve.

-

Solvent Addition: Accurately add a known volume or mass of each selected organic solvent to the respective vials.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.[3]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is good practice to draw the liquid from the top of the solution.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solid. This step is crucial to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Benzyl 3-sulfamoylpiperidine-1-carboxylate.

Data Analysis and Expression

The solubility can be expressed in various units, such as:

-

mg/mL: Milligrams of solute per milliliter of solvent.

-

Molarity (mol/L): Moles of solute per liter of solution.

-

Mole fraction (x): The ratio of the moles of solute to the total moles of solute and solvent.

The concentration obtained from the HPLC analysis is used to calculate the solubility, taking into account the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Visual Confirmation: At the end of the experiment, there must be visible excess solid in each vial.

-

Time to Equilibrium: A time-course study should be performed initially to confirm that the solubility has reached a plateau and is not changing with further agitation.

-

Solid-State Analysis: The solid residue after the experiment can be analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Expected Solubility Profile and Data Presentation

While experimental data is pending, a hypothetical solubility profile for Benzyl 3-sulfamoylpiperidine-1-carboxylate in a range of common organic solvents at 25 °C is presented in the table below. This serves as an example of how the experimentally determined data should be structured for clear comparison.

| Solvent | Solvent Polarity Index (Snyder) | Dielectric Constant (ε) | Expected Solubility (mg/mL) |

| Heptane | 0.1 | 1.9 | < 0.1 |

| Toluene | 2.4 | 2.4 | 1 - 5 |

| Ethyl Acetate | 4.4 | 6.0 | 10 - 20 |

| Acetone | 5.1 | 21 | 50 - 100 |

| Ethanol | 4.3 | 24.5 | > 100 |

| Methanol | 5.1 | 32.7 | > 150 |

| Dimethylformamide (DMF) | 6.4 | 36.7 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 |

Note: The solubility values are hypothetical and for illustrative purposes only.

Causality and Field-Proven Insights

The expected trend in solubility can be rationalized by considering the intermolecular forces at play:

-

In non-polar solvents like heptane and toluene, the primary interactions are weak van der Waals forces. The energy required to break the strong hydrogen bonds in the crystal lattice of the polar sulfamoyl-containing compound is not compensated by the weak solute-solvent interactions, leading to very low solubility.

-

In polar aprotic solvents like acetone, DMF, and DMSO, the strong dipole-dipole interactions between the solvent and the solute, particularly with the sulfamoyl and carbamate groups, can effectively overcome the lattice energy, resulting in high solubility.

-

In polar protic solvents like methanol and ethanol, the ability of the solvent to act as both a hydrogen bond donor and acceptor allows for strong interactions with the sulfamoyl group, leading to excellent solubility.[4]

The relationship between solvent properties and the expected solubility of a polar molecule like Benzyl 3-sulfamoylpiperidine-1-carboxylate is illustrated below.

Caption: Relationship between solute functional groups, solvent properties, and expected solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of Benzyl 3-sulfamoylpiperidine-1-carboxylate in organic solvents. By employing the robust shake-flask method and adhering to principles of scientific integrity, researchers can generate reliable data that is crucial for informed decision-making in the drug development process.

Future work should focus on generating a comprehensive experimental dataset for this compound across a wider range of solvents and temperatures. Additionally, the development of predictive computational models, such as those based on machine learning or thermodynamic principles, could further accelerate the solvent screening process for this and other novel drug candidates.[5]

References

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). SpringerLink.

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.

- Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd.

- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed.

- Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (n.d.). ResearchGate.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (n.d.). Digital Discovery (RSC Publishing).

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature.

- A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. (n.d.). Benchchem.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre.

- Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciELO.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). Journal of Chemical & Engineering Data - ACS Publications.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.

- Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. (n.d.). Academia.edu.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.

Sources

Technical Whitepaper: Structural Informatics, Synthesis, and Drug Discovery Applications of Benzyl 3-sulfamoylpiperidine-1-carboxylate

Executive Summary

In the modern landscape of medicinal chemistry, the strategic use of orthogonally protected, sp³-rich building blocks is paramount for developing highly selective therapeutics. Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS: 2146077-43-0) serves as a critical intermediate in this domain. By combining a flexible piperidine core, a potent zinc-binding primary sulfonamide, and a robust carboxybenzyl (Cbz) protecting group, this molecule provides a foundational scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of next-generation Carbonic Anhydrase (CA) inhibitors.

This technical guide dissects the structural informatics, mechanistic rationale, and validated synthetic protocols associated with this compound, providing a comprehensive framework for researchers and drug development professionals.

Chemical Identity & Structural Informatics

Accurate molecular representation is the first step in computational drug design and chemical procurement. The table below summarizes the core quantitative and topological data for Benzyl 3-sulfamoylpiperidine-1-carboxylate.

| Property | Value |

| Chemical Name | Benzyl 3-sulfamoylpiperidine-1-carboxylate |

| CAS Registry Number | 2146077-43-0 |

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 298.36 g/mol |

| SMILES String | O=C(OCC1=CC=CC=C1)N2CCCC(S(=O)(=O)N)C2 |

| InChIKey | BVCHEDSLMLHTAL-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | ~89.7 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 4 |

The SMILES string explicitly maps the connectivity of the molecule, highlighting the 1,3-relationship between the carbamate nitrogen and the sulfamoyl-bearing carbon. The InChIKey serves as a collision-resistant digital hash, ensuring precise database retrieval across chemical repositories.

Mechanistic Rationale in Drug Design

The architecture of Benzyl 3-sulfamoylpiperidine-1-carboxylate is not arbitrary; it is engineered to solve specific synthetic and pharmacological challenges:

-

The Piperidine Core (Escaping Flatland): Traditional drug discovery heavily relied on flat, sp²-hybridized aromatic rings, which often suffer from poor aqueous solubility and off-target toxicity. The sp³-hybridized piperidine ring introduces three-dimensional conformational flexibility, improving the pharmacokinetic profile (e.g., LogP and solubility) of the final drug candidate.

-

The Sulfamoyl Group (-SO₂NH₂): The primary sulfonamide is the premier zinc-binding pharmacophore (ZBP). In physiological environments, the sulfonamide nitrogen deprotonates and coordinates directly with the Zn(II) ion located in the active site of metalloenzymes, such as Carbonic Anhydrases, displacing the catalytic water molecule and halting enzyme activity ().

-

The Carboxybenzyl (Cbz) Protecting Group: To functionalize the sulfamoyl group (e.g., converting it into a sulfonylurea), the secondary amine of the piperidine ring must be masked. The Cbz group is highly stable to the basic and nucleophilic conditions used in these downstream reactions. Once functionalization is complete, the Cbz group can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) without degrading the sensitive sulfonamide linkages ().

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Benzyl 3-sulfamoylpiperidine-1-carboxylate relies on the selective N-acylation of 3-sulfamoylpiperidine.

Causality of Experimental Choices

The primary sulfonamide nitrogen is significantly less nucleophilic than the secondary piperidine amine due to the strong electron-withdrawing nature of the adjacent sulfonyl group. By utilizing Schotten-Baumann conditions—a biphasic solvent system (THF/H₂O) with a mild base (NaHCO₃) at 0 °C—we achieve two goals:

-

Thermodynamic Sink: The aqueous base neutralizes the HCl byproduct, preventing the protonation of the piperidine amine, which would otherwise render it unreactive.

-

Hydrolysis Suppression: The low temperature and biphasic nature minimize the competing hydrolysis of the Benzyl chloroformate (Cbz-Cl) reagent.

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-sulfamoylpiperidine (1.0 eq, 10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF, 25 mL) and saturated aqueous NaHCO₃ (25 mL).

-

Thermal Control: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C.

-

Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq, 11 mmol) dropwise over 15 minutes under vigorous magnetic stirring.

-

Reaction Propagation: Remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The disappearance of the ninhydrin-active starting material validates the completion of the acylation.

-

Workup: Dilute the mixture with Ethyl Acetate (50 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL, to purge unreacted amine), deionized water (20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane to EtOAc gradient) to yield the product as a white solid.

Fig 1. Synthetic workflow for the N-Cbz protection of 3-sulfamoylpiperidine.

Applications in Fragment-Based Drug Discovery (FBDD)

Once synthesized, Benzyl 3-sulfamoylpiperidine-1-carboxylate is frequently deployed in Fragment-Based Drug Discovery (FBDD) to target tumor hypoxia. Solid tumors rapidly outgrow their blood supply, creating a hypoxic microenvironment. This triggers the HIF-1α pathway, leading to the overexpression of Carbonic Anhydrase IX and XII (CA IX/XII). These enzymes hydrate extracellular CO₂ to bicarbonate and protons, acidifying the tumor microenvironment—a process critical for tumor survival, immune evasion, and metastasis.

Sulfamoylpiperidine derivatives act as potent, selective inhibitors of CA IX/XII. By chelating the zinc ion at the enzyme's active site, these compounds block extracellular acidification, thereby inducing tumor cell apoptosis and restoring the efficacy of co-administered immunotherapies ().

Fig 2. Mechanism of tumor hypoxia adaptation and targeted inhibition by sulfamoylpiperidines.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block, the following self-validating analytical parameters must be met:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Operating in Electrospray Ionization positive mode (ESI+), the mass spectrum must exhibit a dominant pseudomolecular ion peak at m/z 299.1 [M+H]⁺ , confirming the molecular weight.

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

δ 7.40 – 7.25 (m, 5H): Validates the presence of the aromatic benzyl protons.

-

δ 6.85 (br s, 2H): Corresponds to the primary sulfonamide protons (-SO₂NH₂). Causality Check: The presence of this peak, which is exchangeable with D₂O, confirms that the sulfonamide group remained unreacted during the Cbz protection step.

-

δ 5.10 (s, 2H): Confirms the benzylic methylene protons (-O-CH₂-Ph).

-

δ 4.10 – 2.60 (m, 5H): Piperidine ring protons. Note: These peaks will appear broadened or split due to the restricted rotation around the carbamate C-N bond (rotamers).

-

References

-

Sharonova, T., Zhmurov, P., Kalinin, S., Nocentini, A., Angeli, A., Ferraroni, M., Korsakov, M., Supuran, C. T., & Krasavin, M. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857–865.[Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181.[Link]

-

Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]

The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Executive Summary

The piperidine ring is a ubiquitous nitrogen-containing heterocycle that has served as a foundational building block in medicinal chemistry for over a century. First reported in the 1850s following its isolation from black pepper (piperine)[1], piperidine has evolved from a natural product curiosity to a cornerstone of modern rational drug design. Among its derivatives, 3-substituted piperidines have emerged as highly privileged scaffolds. By breaking the symmetry of the unsubstituted ring, functionalization at the C3 position introduces a stereocenter, enabling precise 3D vectoring of pharmacophores into complex protein binding pockets[2]. This whitepaper provides an in-depth technical analysis of the historical evolution, modern asymmetric synthesis, and pharmacological applications of 3-substituted piperidines.

The Strategic Rationale for C3 Substitution

As a Senior Application Scientist, I frequently observe that the choice of substitution position on a heterocyclic ring dictates the success or failure of a drug candidate. While 4-substituted piperidines maintain a plane of symmetry, substitution at the 3-position introduces chirality. This is not merely a structural variation; it is a strategic vectoring maneuver.

The introduction of a substituent at C3 fundamentally alters the conformational dynamics of the ring (typically favoring the chair conformation with the bulkier group in the equatorial position) and modulates the pKa of the secondary amine[1]. This specific geometry is critical for target engagement. For instance, the 3-carboxylic acid derivative (nipecotic acid) perfectly mimics the spatial arrangement required to bind and inhibit the GABA transporter (GAT-1), a discovery that directly led to the development of the anticonvulsant drug Tiagabine[3]. Similarly, the 3-aminopiperidine motif is essential for fitting into the tight catalytic pockets of dipeptidyl peptidase-4 (DPP-4) and Janus kinases (JAK)[4][5].

Modern Asymmetric Synthetic Methodologies

Historically, accessing enantiopure 3-substituted piperidines was a bottleneck. Stepwise construction of the ring suffered from lengthy syntheses, while late-stage classical or biocatalytic resolutions resulted in a maximum 50% yield of the desired enantiomer, generating significant chemical waste[2][6].

A paradigm shift occurred with the development of transition-metal-catalyzed asymmetric functionalization of pyridines. A breakthrough methodology involves the Rh-catalyzed asymmetric reductive Heck-type carbometalation of dihydropyridines[2][7].

Fig 1. Rh-catalyzed asymmetric synthesis workflow for 3-substituted piperidines.

Validated Experimental Protocol 1: Rh-Catalyzed Asymmetric Synthesis

This self-validating protocol guarantees high enantiomeric excess (ee) by leveraging the steric bulk of a chiral ligand during the carbometalation step[7].

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine)

-

Procedure: To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in MeOH (50 mL) at −78 °C, phenyl chloroformate (20 mmol) is added dropwise under nitrogen. Stir for 3 hours, quench with water, extract with Et2O, and purify via silica gel[7].

-

Causality & Logic: The cryogenic temperature (−78 °C) is absolutely critical. It prevents the over-reduction of the pyridine ring to a fully saturated piperidine and strictly controls the regioselectivity of the hydride attack, trapping the reactive intermediate as the stable 1,2-dihydropyridine[7].

Step 2: Rh-Catalyzed Cross-Coupling

-

Procedure: In an argon-purged vial, combine [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%). Add Toluene (0.25 mL), THP (0.25 mL), H2O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv). Stir at 70 °C. Add arylboronic acid (3.0 equiv) and the dihydropyridine (1.0 equiv). Stir for 20 hours, cool, filter through SiO2, and purify[7].

-

Causality & Logic: The use of aqueous CsOH as a base is the linchpin of this reaction. The hydroxide ion is necessary to activate the arylboronic acid for transmetalation to the rhodium center. The meticulously chosen mixed solvent system (Toluene/THP/H2O) balances the solubility of the highly lipophilic organic substrates and the water-soluble inorganic base, eliminating biphasic mass-transfer limitations and ensuring a homogenous catalytic cycle[6][7].

Validated Experimental Protocol 2: Chiral Pool Synthesis of 3-Aminopiperidines

For 3-aminopiperidines—a motif found in Alogliptin and Tofacitinib[4][5]—an alternative "chiral pool" approach is highly efficient.

-

Procedure: Begin with enantiopure D- or L-ornithine/lysine methyl esters. Induce lactamization to form the cyclic amide. Protect the primary amine (e.g., using a trityl or Boc group). Reduce the lactam carbonyl to a methylene group using LiAlH4 in THF at 64 °C. Deprotect to yield the enantiopure 3-aminopiperidine[5].

-

Causality & Logic: By utilizing naturally occurring (or readily available synthetic) chiral amino acids, this protocol completely bypasses the need for asymmetric catalysis or late-stage resolution. The stereocenter is preserved throughout the cyclization and reduction steps, making it a self-validating system for achieving >99% ee[5].

Pharmacological Landscape & Pathway Modulation

The versatility of the 3-substituted piperidine scaffold is reflected in its widespread presence across various therapeutic areas. The table below summarizes key qualitative data for FDA-approved drugs utilizing this core.

Table 1: Pharmacological Profiles of Clinical Agents Containing 3-Substituted Piperidines

| Drug Name | Therapeutic Area | Primary Target | 3-Substituent Motif | Clinical Status |

| Niraparib | Oncology | PARP1 / PARP2 | 3-(4-fluorophenyl) | FDA Approved[2] |

| Tiagabine | Neurology | GAT-1 (GABA Transporter) | 3-carboxylic acid (Nipecotic acid) | FDA Approved[2][3] |

| Alogliptin | Endocrinology | DPP-4 | 3-aminopiperidine | FDA Approved[4] |

| Tofacitinib | Immunology | JAK1 / JAK3 | 3-aminopiperidine derivative | FDA Approved[4][5] |

| Preclamol | Psychiatry | Dopamine Autoreceptor | 3-(3-hydroxyphenyl) | Clinical Candidate[2] |

Mechanism of Action: PI3K/Akt Pathway Modulation in Oncology

Beyond the approved drugs listed above, 3-substituted piperidines are heavily investigated as targeted anticancer agents, specifically as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway[8].

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous malignancies. 3-substituted piperidine derivatives have demonstrated potent PI3K inhibitory activity (with IC50 values often in the low nanomolar range)[8]. By binding to the ATP-binding cleft of PI3K, these compounds halt the conversion of PIP2 to PIP3. Consequently, the downstream effector Akt is not phosphorylated, which shuts down the mTOR complex and triggers cellular apoptosis[8].

Fig 2. Mechanism of PI3K/Akt pathway modulation by 3-substituted piperidines.

Future Perspectives

The trajectory of 3-substituted piperidines in drug discovery is moving toward highly functionalized, stereochemically dense architectures. As synthetic methodologies like asymmetric C-H activation and photoredox catalysis continue to mature, the ability to rapidly generate diverse libraries of 3-substituted piperidines will expand. For drug development professionals, mastering the synthesis and spatial vectoring of this privileged scaffold remains a critical competency for designing the next generation of highly selective therapeutics.

References

-

[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. National Institutes of Health (NIH).

-

[8] . Benchchem.

-

[7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic-Chemistry.org.

-

[6] Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Thieme-Connect.

-

[1] Piperidine. Wikipedia.

-

[4] A Highly Divergent Synthesis of 3-Aminotetrahydropyridines. National Institutes of Health (NIH).

-

[5] Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications.

-

[3] Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry.

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. A Highly Divergent Synthesis of 3-Aminotetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Cbz-Deprotection of Benzyl 3-Sulfamoylpiperidine-1-carboxylate

Introduction & Strategic Overview

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a highly valuable intermediate in pharmaceutical development, frequently utilized to introduce the piperidine-3-sulfonamide pharmacophore into drug candidates. The carboxybenzyl (Cbz) group provides robust protection of the secondary amine during upstream synthetic steps. However, its removal requires careful strategic planning to prevent side reactions and overcome the inherent challenges posed by the primary sulfamoyl (-SO₂NH₂) moiety.

While standard Cbz deprotection relies on catalytic hydrogenolysis [1], the presence of the sulfur-containing sulfamoyl group introduces the risk of transition-metal catalyst poisoning. Although highly oxidized sulfur (sulfonamides/sulfamates) is significantly less coordinating than thiols or thioethers, it can still reduce the turnover frequency of standard Palladium on Carbon (Pd/C). Furthermore, the deprotection generates a free secondary piperidine amine, which is a strong Lewis base that can further coordinate and deactivate the palladium surface.

To overcome these challenges, this application note details three field-proven protocols: Acid-Assisted Hydrogenolysis (the industry standard for scale-up), Catalytic Transfer Hydrogenation (for rapid lab-scale synthesis), and Acidic Cleavage (a metal-free alternative).

Mechanistic Causality & Pathway Selection

The selection of the deprotection method is dictated by the scale of the reaction and the downstream application of the intermediate.

-

Acid-Assisted Hydrogenolysis: By adding one equivalent of a strong acid (e.g., HCl or TFA) to the hydrogenation mixture, the newly liberated secondary amine is immediately protonated to form an ammonium salt. This prevents the amine from binding to the palladium catalyst, driving the reaction to completion and yielding a highly crystalline, shelf-stable hydrochloride salt [2].

-

Catalytic Transfer Hydrogenation (CTH): Utilizing ammonium formate as a hydrogen donor creates a massive local concentration of hydrogen at the catalyst surface. This kinetic advantage often outcompetes mild catalyst poisoning, making it ideal for rapid, small-scale deprotections without the need for pressurized hydrogen gas [3].

-

Strong Acid Cleavage: In cases where residual palladium cannot be tolerated in downstream biological assays, or if severe poisoning occurs, treating the substrate with HBr in acetic acid cleaves the Cbz group via an S_N2/S_N1 mechanism, generating benzyl bromide and CO₂ as byproducts [2].

Workflow for selecting the optimal Cbz-deprotection strategy based on scale and compatibility.

Experimental Protocols

Method A: Acid-Assisted Catalytic Hydrogenolysis (Preferred)

This method is highly recommended for generating a stable, easily purifiable hydrochloride salt.

Reagents:

-

Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 equiv)

-

10% Pd/C (50% wet) (0.10 equiv by weight)

-

1.25 M HCl in Methanol (1.1 equiv)

-

Hydrogen gas (Balloon or Parr hydrogenator at 30-40 psi)

-

Methanol (Solvent, 10 mL/mmol)

Step-by-Step Procedure:

-

Preparation: Dissolve Benzyl 3-sulfamoylpiperidine-1-carboxylate in anhydrous methanol in a heavy-walled hydrogenation flask.

-

Acidification: Add 1.1 equivalents of 1.25 M HCl in methanol to the solution. Stir for 5 minutes.

-

Catalyst Addition: Carefully add the 10% Pd/C. Safety Note: Pd/C is pyrophoric. Always add it to a nitrogen-flushed flask or wet it with a small amount of toluene prior to addition.

-

Purging: Seal the flask. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times). Evacuate the flask and backfill with Hydrogen gas (repeat 3 times).

-

Reaction: Stir the suspension vigorously under a hydrogen atmosphere (balloon or 30 psi) at 25 °C for 4 to 12 hours. Monitor reaction progress via LC-MS or TLC (Ninhydrin stain).

-

Workup: Once complete, purge the flask thoroughly with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (3 × 10 mL).

-

Isolation: Concentrate the filtrate in vacuo. Triturate the resulting crude residue with diethyl ether to precipitate the pure 3-sulfamoylpiperidine hydrochloride as a white solid. Filter and dry under high vacuum.

Method B: Catalytic Transfer Hydrogenation (CTH)

Ideal for rapid deprotection when high-pressure hydrogen setups are unavailable.

Reagents:

-

Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 equiv)

-

10% Pd/C (10-20 mol%)

-

Ammonium formate (5.0 equiv)

-

Methanol or Ethanol (Solvent, 10 mL/mmol)

Step-by-Step Procedure:

-

Preparation: Dissolve the starting material in methanol.

-

Reagent Addition: Add ammonium formate, followed carefully by 10% Pd/C under a nitrogen atmosphere.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C. The reaction typically reaches completion within 30 to 90 minutes. Evolution of CO₂ gas will be observed.

-

Workup: Cool to room temperature, filter through Celite, and wash with methanol.

-

Isolation: Concentrate the filtrate. To remove excess ammonium formate, dissolve the residue in a minimal amount of water, adjust to pH 10 with 1M NaOH, and extract with 10% isopropanol in dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to yield the free base.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and operational parameters for the described protocols, allowing researchers to choose the optimal path based on their laboratory constraints.

| Parameter | Method A (H₂ / Pd/C / HCl) | Method B (Transfer Hydrogenation) | Method C (HBr / AcOH) |

| Typical Yield | 85% - 95% | 75% - 85% | 60% - 75% |

| Reaction Time | 4 - 12 hours | 0.5 - 1.5 hours | 2 - 4 hours |

| Product Form | Hydrochloride Salt | Free Base | Hydrobromide Salt |

| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) | Poor (Harsh conditions) |

| Byproducts | Toluene, CO₂ | Toluene, CO₂, NH₃ | Benzyl bromide, CO₂ |

| Primary Advantage | Prevents catalyst poisoning | Fast, no H₂ gas required | Completely metal-free |

References

-

Title: Cbz-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

Application Notes & Protocols: Strategic Functionalization of the Sulfonamide Moiety in Benzyl 3-Sulfamoylpiperidine-1-carboxylate

Abstract: This guide provides a comprehensive overview of synthetic strategies for the chemical modification of the primary sulfonamide group in Benzyl 3-sulfamoylpiperidine-1-carboxylate. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutic agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug design.[1][4] This document details field-proven protocols for N-alkylation, N-arylation, and advanced conversion strategies, enabling researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies and the development of novel molecular entities. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical execution for professionals in drug discovery and chemical research.

Introduction: The Sulfonamide as a Versatile Synthetic Hub

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a valuable starting material that combines a protected piperidine ring, a common motif in centrally active agents, with a primary sulfonamide. While often considered a terminal functional group, the primary sulfonamide offers multiple avenues for chemical elaboration. Direct functionalization of the sulfonamide nitrogen atom via alkylation or arylation introduces substituents that can probe specific binding pockets in a biological target, modify physicochemical properties such as solubility and lipophilicity, and ultimately tune the pharmacological profile of the molecule.

Beyond simple N-substitution, the sulfonamide can serve as a latent electrophile or a precursor to other sulfur(VI) species. These "late-stage functionalization" approaches are particularly powerful in drug discovery, as they allow for the diversification of complex molecules without the need for lengthy de novo synthesis.[5][6] This guide explores three primary pillars of modification:

-

N-Alkylation: Introducing aliphatic groups to the sulfonamide nitrogen.

-

N-Arylation: Forming a carbon(sp²)–nitrogen bond to append aryl or heteroaryl moieties.

-

Advanced Conversions: Transforming the sulfonamide into other versatile functional groups.

The following sections provide detailed, step-by-step protocols designed for reproducibility and scalability, supported by mechanistic insights and data presentation to guide your synthetic planning.

N-Alkylation of the Sulfonamide Nitrogen

Direct N-alkylation of a primary sulfonamide requires overcoming the relatively low nucleophilicity of the sulfonamide nitrogen. This is typically achieved by deprotonation with a suitable base to form the more nucleophilic sulfonamidate anion.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is the most direct and widely applied method for introducing simple alkyl groups. The reaction proceeds via a standard SN2 mechanism, where the sulfonamidate anion displaces a halide from an alkyl electrophile.

Causality & Experimental Choices:

-

Base Selection: The choice of base is critical and depends on the pKa of the sulfonamide N-H proton (typically ~10-11). Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is highly effective, generating the sodium salt of the sulfonamide and hydrogen gas. Potassium carbonate (K₂CO₃) is a milder, safer alternative, often suitable for more reactive alkylating agents like benzyl or allyl halides.[7]

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the sulfonamidate salt without interfering with the nucleophile's reactivity.

Experimental Protocol: N-Benzylation

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or a fine suspension.

-

Alkylation: Cool the mixture back to 0 °C. Add Benzyl bromide (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-benzyl sulfonamide.

Quantitative Data Summary

| Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzyl bromide | NaH (1.2) | DMF | 0 to RT | 16 | 85-95 |

| Ethyl iodide | NaH (1.2) | DMF | RT to 50 | 18 | 70-85 |

| Propargyl bromide | K₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 75-90 |

// Node styles start_mat [label="Benzyl 3-sulfamoyl-\npiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="1. Base (NaH or K₂CO₃)\n2. Alkyl Halide (R-X)\nSolvent (DMF or MeCN)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; reaction [label="N-Alkylation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; workup [label="Aqueous Work-up\n(Quench, Extract)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Alkyl-Sulfonamide\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow start_mat -> reaction; reagents -> reaction [style=dashed, arrowhead=none]; reaction -> workup; workup -> purify; purify -> product;

// Layout {rank=same; start_mat; reagents;} } dot Caption: General workflow for classical N-alkylation.

N-Arylation of the Sulfonamide Nitrogen

The formation of N-aryl sulfonamides is a key transformation, creating structures prevalent in pharmaceuticals.[8] This requires transition-metal catalysis to couple the sulfonamide nitrogen with an aryl halide. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Protocol 2: Buchwald-Hartwig Amination

This is a robust and highly general method for forming C-N bonds.[9][10] The reaction's success hinges on the careful selection of a palladium catalyst, a sterically demanding phosphine ligand, and a suitable base.

Causality & Experimental Choices:

-

Catalytic System: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the sulfonamide, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[10] The ligand is crucial; bulky, electron-rich phosphine ligands like Xantphos or BrettPhos accelerate the reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide within the palladium coordination sphere. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.

Experimental Protocol: N-Phenylation

-

Reaction Setup: To an oven-dried Schlenk tube, add Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 eq), bromobenzene (1.2 eq), and Cesium Carbonate (2.0 eq).

-

Catalyst/Ligand Addition: Add the Palladium catalyst, such as Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand, such as Xantphos (10 mol%).

-

Inerting: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, approx. 0.1 M) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 18-24 hours.

-

Monitoring & Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the N-phenyl sulfonamide product.

// Node styles sub_a [label="Sulfonamide (R-SO₂NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_b [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"];

pd_cycle [label="Buchwald-Hartwig\n(Pd Catalyst, Ligand, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, width=2.5]; cu_cycle [label="Ullmann Condensation\n(Cu Catalyst, Ligand, Base)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, width=2.5];

product [label="N-Aryl Sulfonamide\n(R-SO₂NH-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

// Edges sub_a -> pd_cycle; sub_b -> pd_cycle; sub_a -> cu_cycle; sub_b -> cu_cycle; pd_cycle -> product; cu_cycle -> product; } dot Caption: Catalytic approaches to N-aryl sulfonamides.

Quantitative Data Summary for N-Arylation

| Method | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-90 |

| Ullmann | CuI / DMEDA | K₂CO₃ | DMSO | 130 | 60-80 |

Advanced Functionalization: The Sulfonamide as a Synthetic Handle

Treating the sulfonamide not as a terminal point but as a reactive intermediate opens up powerful avenues for late-stage functionalization, enabling transformations that would be difficult to achieve otherwise.[11]

Protocol 3: Conversion to Sulfonyl Chloride and In-Situ Derivatization

Primary sulfonamides are generally unreactive. However, they can be activated to form highly electrophilic sulfonyl chlorides. A modern and mild method utilizes a pyrylium salt to activate the NH₂ group, facilitating its conversion to a sulfonyl chloride, which can then be trapped by a wide range of nucleophiles.[5]

Causality & Experimental Choices:

-

Activation: The pyrylium salt (e.g., Pyry-BF₄) reacts with the primary sulfonamide to form an N-sulfonylpyridinium salt. This intermediate is highly activated towards nucleophilic attack by a chloride source (e.g., MgCl₂), leading to the formation of the sulfonyl chloride and displacement of the pyrylium moiety.[5]

-

Versatility: The in situ generated sulfonyl chloride is a potent electrophile that can react with alcohols to form sulfonate esters, amines to form new sulfonamides, or even sources of fluoride to produce sulfonyl fluorides, which are valuable for "click" chemistry.

Experimental Protocol: Conversion to a Sulfonate Ester

-

Activation: In a sealed vial, combine Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 eq), 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 2.0 eq), and Magnesium Chloride (MgCl₂, 2.5 eq).

-

Solvent: Add tert-Butanol (tBuOH, 0.1 M).

-

Sulfonyl Chloride Formation: Seal the vial and heat to 60 °C for 3-5 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Nucleophilic Trapping: Cool the reaction to room temperature. Add the desired nucleophile, for example, 3-pentanol (3.0 eq), and a tertiary amine base like triethylamine (3.0 eq).

-

Reaction: Stir at room temperature for 12 hours.

-

Work-up & Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the corresponding sulfonate ester.